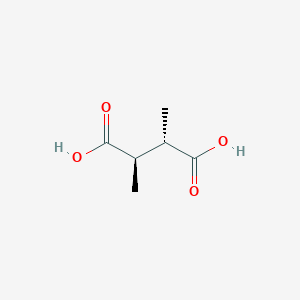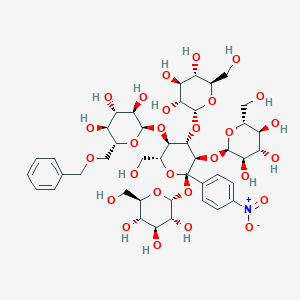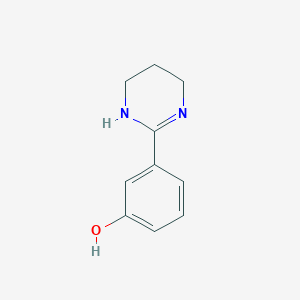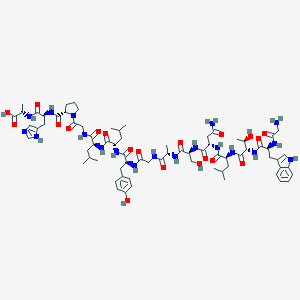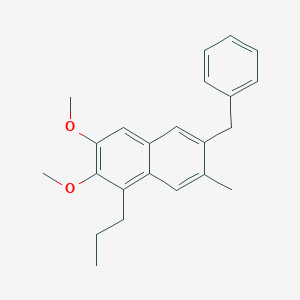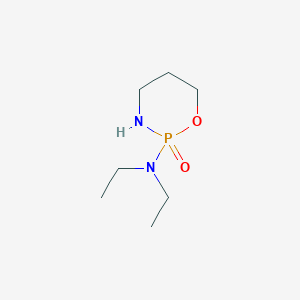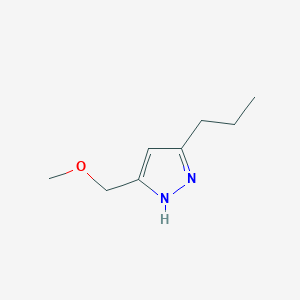
1-(4-Ethoxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-2,2-difluoroethanone, commonly known as EDE, is a chemical compound that has been widely used in scientific research. It belongs to the family of ketones and is a colorless liquid with a molecular weight of 198.18 g/mol. EDE has been extensively studied due to its unique properties and potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of EDE is not well understood, but it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles. It has been shown to react with amines, alcohols, and thiols to form adducts, which can be used as intermediates in the synthesis of other compounds.
Biochemical And Physiological Effects
EDE has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system. It has also been found to have some antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
EDE has several advantages as a reagent in lab experiments, including its ease of synthesis, stability, and compatibility with various solvents. However, it also has some limitations, including its toxicity and potential hazards associated with its handling and storage.
Future Directions
There are several future directions for research involving EDE, including the development of new synthetic methods for its preparation, the investigation of its biological activity and mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science.
In conclusion, EDE is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it an important reagent in organic synthesis and a useful probe in biological assays. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of EDE involves the reaction between 4-ethoxybenzoyl chloride and 2,2-difluoroethyl magnesium bromide. The reaction is usually carried out in anhydrous conditions and under inert atmosphere. The resulting product is then purified through distillation or recrystallization to obtain pure EDE.
Scientific Research Applications
EDE has been used in various scientific research applications, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a probe in biological assays. It has been found to be useful in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
properties
CAS RN |
115466-96-1 |
|---|---|
Product Name |
1-(4-Ethoxyphenyl)-2,2-difluoroethanone |
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
UYMIIYVKIRDXQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
synonyms |
Ethanone, 1-(4-ethoxyphenyl)-2,2-difluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



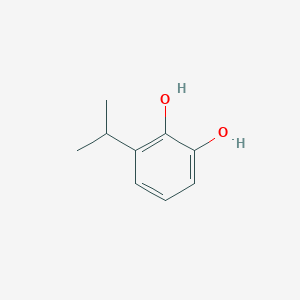
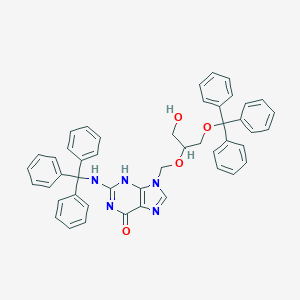
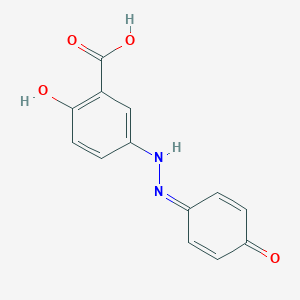
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
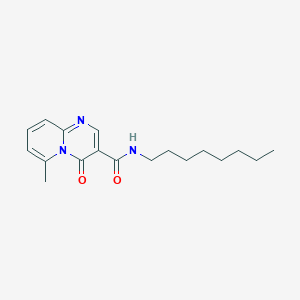
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
